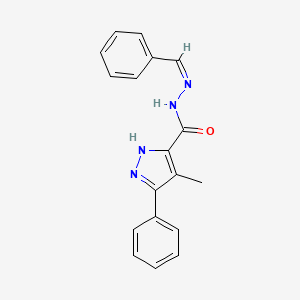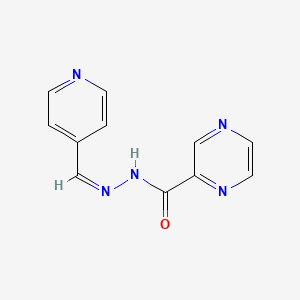
N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, also known as BMPPH, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BMPPH is a versatile compound that exhibits a wide range of biological activities, making it an attractive target for research and development.
Mecanismo De Acción
The mechanism of action of N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various cellular processes. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of the immune system. The compound has also been shown to have a protective effect on the liver and kidneys, reducing the damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several advantages for use in laboratory experiments, including its low toxicity, high solubility, and stability under various conditions. However, the compound has some limitations, including its limited availability and high cost, which may hinder its widespread use in research and development.
Direcciones Futuras
There are several future directions for research on N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, including the development of new derivatives with improved biological activity and specificity. The compound's potential applications in drug discovery and development, particularly in the treatment of cancer and infectious diseases, also warrant further investigation. Additionally, the mechanisms of action of N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide need to be further elucidated to fully understand its potential therapeutic applications.
Métodos De Síntesis
N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can be synthesized using a simple and efficient method that involves the condensation of 4-methyl-3-phenyl-1H-pyrazol-5-amine with benzaldehyde and subsequent reaction with carbohydrazide. The reaction can be carried out in the presence of a suitable catalyst and under mild reaction conditions, resulting in a high yield of the desired product.
Aplicaciones Científicas De Investigación
N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has shown promising results in various scientific research applications, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antioxidant activities. The compound has been extensively studied for its potential to inhibit the growth of cancer cells, particularly breast cancer cells. It has also shown significant antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-[(Z)-benzylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13-16(15-10-6-3-7-11-15)20-21-17(13)18(23)22-19-12-14-8-4-2-5-9-14/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNXAHRJFJGDLE-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-benzylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911102.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)


![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)


![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)

![N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5911177.png)


![4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5911202.png)